Accelerated Ring-Opening Polymerization Kinetics — Sc(NTf₂)₃ vs. Sc(OTf)₃
Sc(NTf₂)₃ delivers faster polymerization completion than Sc(OTf)₃ under identical reaction conditions in the ring-opening polymerization (ROP) of ε-caprolactone [1]. The kinetic advantage is attributed to the stronger electron-withdrawing character of the NTf₂⁻ ligand relative to OTf⁻, which increases the Lewis acidity of the scandium center and accelerates monomer activation [1].
| Evidence Dimension | Polymerization completion time (kinetics) |
|---|---|
| Target Compound Data | Faster polymerization completion; ranked faster than Sc(OTf)₃ in activity |
| Comparator Or Baseline | Sc(OTf)₃ — slower completion under identical conditions |
| Quantified Difference | Completion more rapid for Sc(NTf₂)₃ and Sc(NNf₂)₃ than for Sc(OTf)₃ (qualitative ranking reported) |
| Conditions | ε-caprolactone ROP in toluene at 25–60 °C; catalyst concentration and monomer-to-catalyst ratio held constant |
Why This Matters
Faster kinetics enables higher throughput or reduced process cycle time in industrial polymerization applications.
- [1] Oshimura, M. & Takasu, A. (2010). Controlled ring-opening polymerization of ε-caprolactone catalyzed by rare-earth perfluoroalkanesulfonates and perfluoroalkanesulfonimides. Macromolecules, 43(5), 2283–2290. View Source
